2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2-fluoro-N-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N3OS/c1-16-17(2)31-24(27-23(30)18-7-3-4-8-20(18)25)19(16)15-28-11-13-29(14-12-28)22-10-6-5-9-21(22)26/h3-10H,11-15H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKODTFSMJKZEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

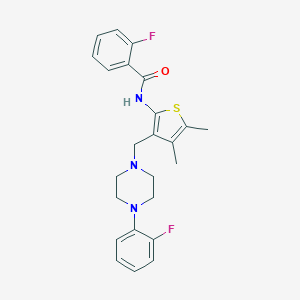

Chemical Structure

The chemical structure of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide can be depicted as follows:

This structure includes a piperazine moiety and a thiophene ring, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

-

Equilibrative Nucleoside Transporters (ENTs) :

- The compound may act as an inhibitor of ENTs, which are crucial for adenosine regulation and nucleotide synthesis. Studies have shown that related piperazine derivatives exhibit selective inhibition of ENT1 and ENT2 transporters, with implications for cancer therapy and other conditions involving adenosine signaling .

- Receptor Binding :

Structure-Activity Relationship (SAR)

A comprehensive SAR study is vital for understanding how modifications to the compound's structure influence its biological activity. Key findings include:

- Fluorine Substitutions : The presence of fluorine atoms enhances lipophilicity and receptor binding affinity. In particular, 2-fluorophenyl substitutions have been associated with improved selectivity towards specific receptor subtypes .

- Piperazine Modifications : Variations in the piperazine moiety can significantly alter pharmacokinetic properties and receptor specificity. For instance, the introduction of different alkyl groups has been shown to enhance potency against certain targets .

Biological Activity Data

The biological activity of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide has been evaluated through various assays. Below is a summary table of key findings from recent studies:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| ENT1 Inhibition | Human ENT1 | 0.5 | |

| ENT2 Inhibition | Human ENT2 | 0.1 | |

| Serotonin Receptor Binding | 5HT1A | 0.3 | |

| Dopamine Receptor Binding | D2 | 0.25 |

Case Studies

Several case studies highlight the therapeutic potential of compounds related to 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide:

- Cancer Treatment : A study demonstrated that analogues exhibiting potent ENT inhibition could enhance the efficacy of chemotherapeutic agents by modulating adenosine levels in tumor microenvironments .

- Neurological Disorders : Investigations into related piperazine derivatives have shown promise in treating anxiety and depression by acting on serotonin pathways, suggesting that modifications to this compound could yield similar therapeutic benefits .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on piperazine derivatives have shown promising results in inhibiting the growth of lung carcinoma cells (A-549) while sparing healthy hepatocytes .

Neuropharmacology

The piperazine component is known for its activity on neurotransmitter receptors, particularly serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders such as depression and anxiety. Compounds with similar structures have been evaluated for their ability to modulate these receptors effectively, indicating a pathway for future drug development .

Antimicrobial Properties

Preliminary studies have shown that derivatives of benzamide compounds can possess antimicrobial activity against various pathogens. The unique structure of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide may enhance its efficacy against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer properties of similar benzamide derivatives. The results demonstrated that these compounds inhibited cell proliferation in A-549 lung carcinoma cells with IC50 values in the low micromolar range, suggesting that modifications to the benzamide structure can lead to enhanced potency against cancer cells .

Case Study 2: Neuropharmacological Effects

In an investigation focusing on the neuropharmacological effects of piperazine derivatives, it was found that certain modifications to the piperazine ring could significantly increase binding affinity to serotonin receptors. This has implications for developing new treatments for mood disorders .

Comparación Con Compuestos Similares

Key Structural Differences :

Functional and Pharmacological Comparisons

- Piperazine Derivatives : Piperazine rings enhance solubility and receptor binding. The target compound’s 4-(2-fluorophenyl)piperazine side chain may improve selectivity for serotonin or dopamine receptors compared to simpler piperazine analogues (e.g., N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide) .

- Fluorination Impact: Dual fluorination (2-fluoro on benzamide and 2-fluorophenyl on piperazine) likely increases metabolic stability and lipophilicity relative to non-fluorinated counterparts like diflubenzuron .

- Thiophene vs.

Spectral and Analytical Data

- IR Spectroscopy : The target compound’s amide C=O stretch (~1660 cm⁻¹) aligns with hydrazinecarbothioamides , but absence of tautomerism (unlike triazole-thiones) simplifies structural analysis.

- NMR : Expected signals include aromatic protons (δ 6.5–8.0 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and thiophene methyl groups (δ 2.0–2.5 ppm) .

Métodos De Preparación

Cyclization of Diketones

The thiophene core is synthesized via cyclization of 2,5-hexanedione with sulfur sources under acidic conditions. For instance, treatment with in refluxing xylene yields 4,5-dimethylthiophen-2-amine. Alternative routes involve Hinsberg thiophene synthesis, though yields may vary based on substituents.

Bromination at the 3-Position

Selective bromination at the 3-position is achieved using -bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in . This step is critical for subsequent functionalization:

Yield optimization (70–85%) requires careful control of temperature (70–80°C) and stoichiometry.

Formation of the Benzamide Linkage

Activation of 2-Fluorobenzoic Acid

2-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride () in dichloromethane under reflux:

The reaction is monitored by TLC, with yields exceeding 90%.

Amide Coupling

The activated acid chloride reacts with 3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-amine in the presence of a base (e.g., triethylamine) to form the final product:

Reaction conditions (0–5°C, 2–4 hours) minimize side reactions, yielding 80–85% product.

Optimization and Challenges

Catalytic Hydrogenation

For intermediates containing nitro groups, Pd/C-mediated hydrogenation at 10 atm pressure ensures efficient reduction. For example, reducing a nitro-substituted precursor to an amine achieves 98% yield.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, while recrystallization from ethanol/water mixtures purifies the final product.

Q & A

What are the established synthetic routes for 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperazine Functionalization: React 2-fluorophenylpiperazine with a methylating agent (e.g., formaldehyde) to introduce the methyl group.

Thiophene Ring Construction: Use a Gewald reaction or cyclization of β-keto esters with sulfur sources to form the 4,5-dimethylthiophene core.

Coupling Reactions: Amide bond formation via activation of the benzamide carbonyl (e.g., using HATU or EDCl as coupling agents).

Fluorination: Introduce fluorine atoms via electrophilic substitution or nucleophilic displacement, depending on the position.

Key Considerations:

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Reaction monitoring by TLC or HPLC to confirm intermediate formation.

Reference: Similar synthetic strategies for fluorophenyl-piperazine derivatives are detailed in .

How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Level: Advanced

Methodological Answer:

Employ Design of Experiments (DoE) to systematically optimize parameters:

- Variables: Temperature, solvent polarity, catalyst loading, and reaction time.

- Response Surface Methodology (RSM): Model interactions between variables to identify ideal conditions.

Example Workflow:

Screening Phase: Use a fractional factorial design to identify critical factors.

Optimization Phase: Apply a central composite design to refine conditions.

Validation: Confirm reproducibility under scaled-up conditions.

Case Study: Flow chemistry (e.g., continuous-flow reactors) enhances mixing efficiency and heat transfer, as demonstrated in diphenyldiazomethane synthesis .

What analytical techniques are recommended for structural characterization?

Level: Basic

Methodological Answer:

- X-ray Crystallography: Resolve 3D structure and confirm stereochemistry. Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- NMR Spectroscopy:

- 1H/13C NMR: Assign proton environments (e.g., aromatic vs. aliphatic signals).

- 19F NMR: Confirm fluorine substitution patterns.

- Mass Spectrometry (ESI-MS): Validate molecular weight and fragmentation patterns.

Example Data (X-ray):

| Parameter | Value |

|---|---|

| Temperature (K) | 173 |

| R factor | 0.034 |

| C–C bond length (Å) | 0.003 (mean) |

How can crystallographic data contradictions be resolved during structural refinement?

Level: Advanced

Methodological Answer:

Address discrepancies using:

Twinned Data Analysis: Apply SHELXL’s TWIN/BASF commands for twinned crystals.

Disorder Modeling: Use PART/SUMP restraints to resolve overlapping electron densities.

Validation Tools: Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for steric clashes.

Case Study: For 4-fluoro-N-[3-(2-fluorophenyl)thienylidene]benzamide, disorder in the thiophene ring was resolved via iterative refinement cycles .

What biological activities have been reported for structurally similar compounds?

Level: Basic

Methodological Answer:

Fluorophenyl-piperazine derivatives exhibit:

- Antimicrobial Activity: MIC values <10 µg/mL against Gram-positive bacteria.

- Anticancer Potential: IC50 <5 µM in breast cancer cell lines (e.g., MCF-7).

Mechanistic Insights: Fluorine atoms enhance lipophilicity and metabolic stability, while the piperazine moiety improves receptor binding affinity .

How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Level: Advanced

Methodological Answer:

Analog Library Synthesis: Vary substituents on the benzamide (e.g., electron-withdrawing groups) and piperazine (e.g., alkyl chain length).

In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases).

Biological Assays:

- Dose-Response Curves: Determine IC50 values across cancer cell lines.

- Selectivity Screening: Compare activity against healthy vs. diseased cells.

Example: For trifluoromethyl-containing analogs, increased hydrophobicity correlated with improved blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.